molecular formula C14H13N3 B12910052 [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- CAS No. 62135-61-9

[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-

Cat. No.: B12910052
CAS No.: 62135-61-9
M. Wt: 223.27 g/mol
InChI Key: YOHHWALXRXGDCR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- is a heterocyclic compound featuring a fused triazole and pyridine ring system. The molecule is substituted with a methyl group at the 5-position and a 4-methylphenyl group at the 2-position.

Properties

CAS No.

62135-61-9

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C14H13N3/c1-10-6-8-12(9-7-10)14-15-13-5-3-4-11(2)17(13)16-14/h3-9H,1-2H3

InChI Key

YOHHWALXRXGDCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC=CC3=N2)C

Origin of Product

United States

Preparation Methods

Preparation Methods ofTriazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-

General Synthetic Strategy

The synthesis of substitutedtriazolo[1,5-a]pyridines typically involves cyclocondensation reactions between appropriate hydrazine derivatives and pyridine-based precursors or their equivalents. The key step is the formation of the triazole ring fused to the pyridine nucleus, often achieved by intramolecular cyclization under reflux conditions in acidic or neutral media.

Specific Synthetic Routes

Cyclocondensation of Amino-Triazole Esters with β-Diketones
  • Starting from ethyl 5-amino-1,2,4-triazole-3-carboxylate, cyclocondensation with 1-phenylbutane-1,3-dione in acetic acid under reflux conditions yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate derivatives.
  • Subsequent basic hydrolysis converts esters to carboxylic acids, which can be further transformed into acid chlorides for coupling reactions.
  • This method is adaptable for introducing various substituents on the phenyl ring, including the 4-methylphenyl group relevant to the target compound.
Coupling Reactions Using Acid Chlorides
  • Acid chlorides derived from the carboxylic acid intermediates are reacted with nucleophilic reagents to form amides or sulfonamides.
  • For example, 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride can be coupled with substituted anilines or silylanilines to yield sulfonanilide derivatives.
  • The reaction is typically catalyzed by tertiary amines or dimethyl sulfoxide and proceeds under mild conditions with good yields.
  • This approach allows for the introduction of various substituents on the aromatic ring, including methyl groups at the para position.
Cyclization of Acid Derivatives to Tricyclic Systems
  • Acid derivatives obtained from hydrolysis can be cyclized in acetic anhydride at elevated temperatures (around 100 °C) to form tricyclic fused heterocycles.
  • This step is useful for generating more complex analogs but can be adapted for the preparation of the target compound by controlling reaction conditions.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone in acetic acid, reflux Forms triazolopyridine ester intermediates
Hydrolysis Basic aqueous solution (e.g., NaOH) Converts esters to carboxylic acids
Chlorination Thionyl chloride or similar reagents Converts acids to acid chlorides
Coupling with anilines Acid chloride + N-trialkylsilylaniline, tertiary amine or DMSO catalyst, room temp to reflux Yields sulfonanilide derivatives
Cyclization Acetic anhydride, 100 °C Forms tricyclic derivatives

Yields and Purification

  • Coupling reactions typically yield 70–90% of the desired product after purification by recrystallization or chromatography.
  • Purification often involves washing with solvents such as acetone or methanol and recrystallization from acetonitrile or chloroform.
  • Melting points of purified compounds range from approximately 180 °C to 290 °C depending on substituents and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Type Yield Range (%) Reference
Cyclocondensation + Hydrolysis Ethyl 5-amino-1,2,4-triazole-3-carboxylate + β-diketone Acetic acid reflux; NaOH hydrolysis Triazolopyridine carboxylic acid 60–85
Acid Chloride Coupling Triazolopyridine carboxylic acid chloride + N-trialkylsilylaniline Tertiary amine or DMSO catalyst, RT to reflux Sulfonanilide derivatives 70–90
Cyclization Carboxylic acid derivatives Acetic anhydride, 100 °C Tricyclic fused heterocycles 65–80

Research Findings and Notes

  • The cyclocondensation approach is versatile and allows for the introduction of various substituents on the phenyl ring, including the 4-methyl group, which is critical for the target compound.
  • The use of N-trialkylsilylanilines in coupling reactions improves nucleophilicity and reaction yields, especially for less reactive substituted anilines.
  • Reaction monitoring by thin-layer chromatography and reverse-phase HPLC is standard to ensure completion and purity.
  • The choice of solvent (acetonitrile, chloroform) and catalyst (pyridine, tertiary amines) significantly affects reaction rates and yields.
  • Purification by recrystallization from refluxing solvents ensures high purity and well-defined melting points, important for characterization and application.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.

    Industry: The compound is used in material sciences for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes. The compound’s ability to inhibit these enzymes makes it a potential therapeutic agent for treating diseases related to these pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolopyridine Derivatives

Compound Name Substituents Molecular Formula Key Applications/Activities Reference
[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- 5-methyl, 2-(4-methylphenyl) C₁₄H₁₃N₃* Potential kinase inhibition (inferred)
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine 6-bromo, 2-chloro C₆H₃BrClN₃ Intermediate for drug synthesis
N-[5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide 2-cyclopropanecarboxamide, 5-(4-methylphenyl) C₁₇H₁₆N₄O Undisclosed (structural analog)
[1,2,4]Triazolo[4,3-a]pyridine derivatives Varied substituents (e.g., amines, halogens) Varies Antifungal, adenosine receptor modulation

*Calculated based on structural analysis.

Key Observations:

  • Electrophilic vs. Lipophilic Groups: The 5-methyl and 4-methylphenyl groups in the target compound increase lipophilicity compared to halogenated analogs (e.g., 6-bromo-2-chloro derivative), which may enhance membrane permeability but reduce solubility .
  • Biological Activity: Analogous triazolopyridines with 2-aryl substituents, such as compound 14 in , exhibit kinase inhibition (IC₅₀ = 0.24 µM against Leishmania CRK3). The target compound’s 4-methylphenyl group may similarly engage hydrophobic binding pockets in enzymes .

Comparison with Other Heterocyclic Systems

Compound Class Core Structure Key Features Applications Reference
[1,2,4]Triazolo[1,5-a]pyrimidines Triazole fused with pyrimidine Broader hydrogen-bonding capacity Herbicides (acetolactate synthase inhibition)
Pyrazolo[1,5-a]pyridines Pyrazole fused with pyridine Increased aromaticity Anticancer agents, solar cell electrolytes
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine Partially saturated triazolopyridine Enhanced conformational flexibility Ionic liquids, nervous system modulators

Key Observations:

  • Aromaticity vs. Saturation: The fully aromatic triazolopyridine core of the target compound enables stronger π-π interactions compared to saturated analogs, which are more flexible but less planar .
  • Electron-Deficient Systems: Pyrimidine-based triazoles (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) have higher electron deficiency than pyridine-based systems, influencing reactivity in nucleophilic substitutions .

Physicochemical and Pharmacokinetic Properties

Property [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- 6-Bromo-2-chloro derivative N-Cyclopropanecarboxamide analog
Molecular Weight ~223 g/mol 232.47 g/mol 292.34 g/mol
LogP (estimated) ~3.2 ~2.8 ~2.5
Solubility Low (organic solvents) Low Moderate (amide group)
Metabolic Stability High (methyl groups resist oxidation) Moderate Low (amide hydrolysis risk)

Key Observations:

  • The cyclopropanecarboxamide analog’s amide group improves solubility but introduces metabolic instability .

Biological Activity

The compound [1,2,4]triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)- is part of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific triazolopyridine derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives can be achieved through various methods, including microwave-mediated synthesis and traditional reflux techniques. The structural features of these compounds significantly influence their biological activity. For instance, the presence of substituents at specific positions on the triazole and pyridine rings can enhance or diminish their efficacy against various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For example, in vitro evaluations have shown that certain derivatives possess minimum inhibitory concentrations (MICs) that are effective against a range of pathogens. The compound 5a , a derivative with a methyl group at the 5-position and a para-methylphenyl group at the 2-position, has shown promising results in inhibiting bacterial growth.

CompoundMIC (μg/mL)Activity Type
5a 0.22Bactericidal
3a 0.25Bactericidal

These findings indicate that [1,2,4]triazolo[1,5-a]pyridine derivatives can be potent agents against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Activity

The compound 5a has also been identified as a potent inverse agonist of RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the regulation of inflammatory responses. In mouse models, 5a demonstrated significant inhibition of IL-17A production in a dose-dependent manner when tested in an IL-18/23-induced cytokine expression model. The IC50 value for this activity was reported to be approximately 51 nM .

Pharmacokinetics

Pharmacokinetic studies reveal that 5a exhibits favorable absorption and distribution characteristics. A mouse cassette dosing study indicated that it has a half-life (t1/2) of approximately 120 hours with an oral bioavailability (BA) of 120%. These parameters suggest that 5a is well-absorbed and has the potential for effective systemic circulation after oral administration .

Compoundt1/2 (h)BA (%)AUC p.o. (nM h)
5a 12012015000
3a 4747840

Case Study: In Vivo Efficacy Against Inflammation

In an experimental study involving mice subjected to inflammatory stimuli, treatment with 5a resulted in a marked reduction in inflammatory markers compared to control groups. This suggests that the compound may have therapeutic potential for conditions characterized by excessive inflammation such as autoimmune diseases.

Case Study: Antimicrobial Resistance

A study assessing the efficacy of 5a against antibiotic-resistant strains showed that it could effectively inhibit growth where traditional antibiotics failed. This positions it as a candidate for further development in combating resistant infections.

Q & A

What are the foundational synthetic routes for constructing the [1,2,4]triazolo[1,5-a]pyridine core?

Level: Basic
Answer:
The [1,2,4]triazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization strategies. A common approach involves oxidative N–N bond formation using precursors like N-(2-pyridyl)amidines or hydrazones. For example:

  • Hydrazone cyclization : Reacting hydrazone derivatives (e.g., cyanoacetic acid hydrazide) with arylidenemalononitriles in ethanol with piperidine as a catalyst yields triazolo[1,5-a]pyridines .
  • Oxidative methods : N-Aminopyridinium salts cyclize with aldehydes or nitriles using oxidants like PhI(OAc)₂ or Cu catalysts, enabling regioselective synthesis .
    Key reagents : Piperidine, arylidenemalononitriles, and copper catalysts (e.g., CuBr/1,10-phenanthroline) are critical for efficient cyclization .

How is structural characterization of [1,2,4]triazolo[1,5-a]pyridine derivatives performed?

Level: Basic
Answer:
Routine characterization includes:

  • 1H NMR : To confirm substituent positions and aromatic proton environments. For example, methyl groups at C5 and C2-phenyl protons show distinct splitting patterns .
  • LC-MS : Validates molecular weight and purity (e.g., derivatives with molecular weights ~260–350 g/mol) .
  • IR spectroscopy : Identifies functional groups like carbonyls (C=O stretch at ~1680 cm⁻¹) or amines (N–H at ~3300 cm⁻¹) .
    Advanced techniques like X-ray crystallography resolve regiochemistry ambiguities in fused-ring analogs .

How can synthetic protocols be optimized for higher yields and reduced byproducts?

Level: Advanced
Answer:
Optimization strategies include:

  • Catalyst selection : Copper catalysts (CuBr/phenanthroline) improve regioselectivity in oxidative cyclization, minimizing side products .
  • Solvent systems : Ethanol/water mixtures enhance solubility of intermediates, as seen in TMDP-mediated syntheses .
  • Temperature control : Reflux conditions (e.g., 80°C in DMF) accelerate cyclization while avoiding decomposition .
    Case study : Piperidine-free protocols using TMDP in ethanol/water (1:1 v/v) reduce toxicity and improve scalability .

What mechanisms underlie the biological activity of triazolopyridine derivatives?

Level: Advanced
Answer:
Mechanisms vary by target:

  • Kinase inhibition : Derivatives like CEP-33779 bind JAK2 via π-π interactions between the triazole ring and kinase hinge regions, blocking ATP binding .
  • Antioxidant effects : Substituents like amino groups scavenge ROS, as shown in C. elegans models where compound 13 reduced malondialdehyde levels by 40% .
  • Enzyme modulation : Bromo-substituted analogs (e.g., 7-Bromo derivatives) act as adenosine receptor antagonists via halogen bonding with His250 residues .

How can contradictions in catalytic system efficacy be resolved?

Level: Advanced
Answer:
Discrepancies arise from differing reaction conditions:

  • Piperidine vs. Cu catalysts : Piperidine facilitates base-mediated cyclization but risks side reactions with sensitive electrophiles. Cu systems (e.g., CuBr/phenanthroline) offer milder, air-tolerant alternatives for oxidations .
  • Oxidant choice : Pb(OAc)₄ achieves high yields but is environmentally hazardous. PhI(OAc)₂ or I₂/KI provide greener options with comparable efficiency .
    Resolution : Pilot studies comparing reaction kinetics (e.g., TLC monitoring) under varied conditions are essential .

How are triazolopyridine derivatives rationally designed for specific biological targets?

Level: Advanced
Answer:
Design principles include:

  • Substituent engineering : Para-substituted aryl groups at C2 enhance JAK2 selectivity (e.g., CEP-33779’s 3-CF₃-phenyl group increases potency 10-fold vs. JAK3) .
  • Bioisosterism : Replacing bromine with methoxy groups improves solubility for CNS-targeted agents .
  • Docking studies : Molecular modeling predicts binding poses, as seen in VEGFR2 inhibitors where triazolo[1,5-a]pyridine scaffolds occupy hydrophobic pockets .

What factors influence the stability of [1,2,4]triazolo[1,5-a]pyridine derivatives?

Level: Basic
Answer:
Stability is governed by:

  • pH sensitivity : Acidic conditions protonate the triazole ring, risking decomposition. Neutral buffers (pH 7–8) are preferred .
  • Light/heat : Derivatives with electron-withdrawing groups (e.g., Br) are prone to photodegradation; storage at –20°C in amber vials is recommended .
  • Moisture : Hygroscopic analogs (e.g., carboxylate esters) require desiccants during storage .

How can computational modeling guide triazolopyridine drug design?

Level: Advanced
Answer:

  • Docking simulations : Predict binding affinities to targets like HIF PHD-1 or VEGFR2 using software (e.g., AutoDock Vina) .
  • QSAR studies : Electron-donating groups at C5 correlate with enhanced antimicrobial activity (R² = 0.89 in Gram-positive bacteria) .
  • ADMET profiling : In silico tools (e.g., SwissADME) optimize logP values (<3) and reduce hepatotoxicity risks .

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